2-Acetylaminoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-quinolin-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8(14)12-11-7-6-9-4-2-3-5-10(9)13-11/h2-7H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFUTXAOWYNJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198523 | |
| Record name | 2-Acetylaminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50502-17-5 | |
| Record name | 2-Acetylaminoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050502175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetylaminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetaminoquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C65K5ER4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies and Methodologies for 2 Acetylaminoquinoline and Its Structural Analogues
Derivatization Strategies of the 2-Acetylaminoquinoline Core
Modifications at the N-Acetyl Group
The N-acetyl group of this compound offers a site for chemical modification, allowing for the synthesis of a variety of structural analogues with altered properties. These modifications primarily involve the cleavage of the amide bond or its transformation into other functional groups. Key strategies include deacetylation to the free amine, and transamidation to form different N-acyl derivatives.
Deacetylation to 2-Aminoquinoline (B145021)
The removal of the acetyl group to yield 2-aminoquinoline is a fundamental transformation. This reaction, a hydrolysis of the amide bond, can be achieved under both acidic and basic conditions, or through the use of specific reagents that facilitate chemoselective cleavage.
Acid-Catalyzed Hydrolysis:
Heating this compound in the presence of a strong mineral acid, such as hydrochloric acid, effectively cleaves the amide bond. ysu.amlibretexts.org The reaction typically requires reflux conditions to proceed to completion. ysu.am The resulting 2-aminoquinoline is obtained as its ammonium (B1175870) salt, which can then be neutralized to afford the free amine. libretexts.org The driving force for this reaction under acidic conditions is the protonation of the amine product, which renders it non-nucleophilic and prevents the reverse reaction. libretexts.org
A comparative study on the N-deacetylation of different aromatic amides highlighted that the electronic nature of the aromatic system can influence the reaction rate. For instance, the deacetylation of 4,4'-diamino-N-acetyldiphenylamine with concentrated hydrochloric acid required 1.5 hours of reflux, while a more complex analogue took 11 hours under the same conditions. ysu.am
Chemoselective Deacetylation:
For substrates containing other acid-labile functional groups, milder and more selective methods are required. The use of Schwartz's reagent (zirconocene hydrochloride, Cp₂ZrHCl) has been reported for the chemoselective N-deacetylation of amides under neutral conditions. rsc.orgresearchgate.net This method is particularly advantageous as it tolerates a wide variety of protecting groups and proceeds at room temperature, often within minutes to a few hours. rsc.orgresearchgate.net The reaction is highly preferential for amides and proceeds via a reductive cleavage mechanism. researchgate.net While specific examples on this compound are not extensively detailed in the literature, the methodology has been successfully applied to a broad spectrum of N-acetylated amines and complex molecules like protected nucleosides, suggesting its potential applicability. rsc.orgnih.gov
Table 1: Selected Methods for N-Deacetylation of Acetylaminoquinolines and Analogues
| Starting Material | Reagent and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-acetyl-p-phenylenediamine | Conc. HCl, reflux, 1.5 h | p-Phenylenediamine | Not specified | ysu.am |
| N-acetylated amine | Schwartz's reagent, THF, r.t., 2-5 min | Corresponding amine | Quantitative | rsc.org |
| Differentially protected N-acetyl-2'-deoxycytidines | Schwartz's reagent, THF, r.t. | Corresponding deacetylated nucleoside | 49% | nih.gov |
| 2(p-amino styryl) 6 acetylamino quinoline (B57606) methosulphate | Conc. HCl, hydrolysis | 2(p-amino styryl) 6 amino quinoline methochloride | Not specified | nih.gov |
Transamidation and Conversion to other N-Acyl Derivatives
The N-acetyl group can also be exchanged for other acyl groups through transamidation reactions. This approach allows for the synthesis of a diverse range of N-acylaminoquinoline analogues directly from this compound. While amides are generally stable, several catalytic systems have been developed to facilitate this transformation under relatively mild conditions. nih.govrsc.orgorganic-chemistry.orgrsc.orgsioc-journal.cn
Catalytic methods employing transition metals like nickel have been shown to be effective for the transamidation of secondary amides. nih.gov Other approaches utilize Lewis acidic catalysts such as aluminum oxide (Al₂O₃) or cerium oxide (CeO₂) which can activate the amide carbonyl towards nucleophilic attack by an incoming amine. rsc.orgrsc.org Organocatalysts like L-proline have also been employed for solvent-free transamidation reactions. organic-chemistry.org
These methods typically involve heating the parent amide with a new amine in the presence of the catalyst. The versatility of these methods suggests they could be applied to this compound to generate libraries of analogues with different N-acyl substituents, although specific examples in the literature are limited. The general reactivity of amides in nucleophilic acyl substitution reactions is lower than that of acid chlorides or anhydrides due to the poorer leaving group ability of the amino group. libretexts.orglibretexts.orglibretexts.org However, activation of the amide, for instance by N-functionalization with an electron-withdrawing group, can enhance its reactivity towards transamidation. nih.gov
Table 2: Catalytic Systems for Transamidation of Amides
| Catalyst | Amine Scope | Conditions | Key Features | Reference(s) |
|---|---|---|---|---|
| Nickel complexes | Primary and secondary amines | Mild (e.g., 35 °C) | Tolerant of various functional groups and heterocycles | nih.gov |
| Aluminum Oxide (Al₂O₃) | Aliphatic and aromatic amines | Not specified | Reusable catalyst, simultaneous activation of C=O and N-H | rsc.org |
| Cerium Oxide (CeO₂) | Aliphatic amines | Solvent-free | Heterogeneous and reusable catalyst | rsc.org |
| L-Proline | Wide range of amines | Solvent-free | Organocatalytic | organic-chemistry.org |
| Lactic Acid | Aromatic and aliphatic amines | Solvent-free | Green and accessible catalyst | sioc-journal.cn |
Reactivity Profiles and Mechanistic Investigations of 2 Acetylaminoquinoline
Electronic Effects on Reactivity of the Acetylamino Group
The reactivity of the acetylamino group in 2-acetylaminoquinoline is significantly influenced by the electronic interplay between the electron-withdrawing acetyl group (COCH₃) and the electron-donating amino group (-NH-), coupled with the aromatic quinoline (B57606) system. The acetylation of the 2-aminoquinoline (B145021) precursor modulates the electronic and steric properties of the molecule. The lone pair of electrons on the nitrogen atom of the acetylamino group can be delocalized into both the carbonyl group and the quinoline ring, which affects its nucleophilicity and basicity.
This delocalization makes the nitrogen atom less basic and less nucleophilic compared to the parent 2-aminoquinoline. The acetyl group's electron-withdrawing nature reduces the electron density on the adjacent nitrogen, thereby influencing its reactivity towards electrophiles. Conversely, the acetylamino group as a whole is considered an activating group in electrophilic aromatic substitution on the quinoline ring, directing incoming electrophiles to specific positions.
Research on related N-acylaminoquinoline derivatives has provided insights into the reactivity of the acetylamino moiety. For instance, studies on the Beckmann rearrangement of quinoline ketoximes have shown that the reaction pathway can lead to the formation of acetylaminoquinolines, highlighting the stability of this functional group under certain rearrangement conditions. researchgate.net The reactivity of the acetylamino group itself is evident in its hydrolysis back to the amino group, which can be achieved under acidic or basic conditions, although it is generally more stable to hydrolysis than an ester due to the resonance stabilization.
Table 1: Comparison of Electronic Properties
| Feature | 2-Aminoquinoline | This compound |
|---|---|---|
| Nature of Substituent | Strong activating group (-NH₂) | Moderately activating group (-NHCOCH₃) |
| Nitrogen Basicity | More basic | Less basic |
| Nucleophilicity | More nucleophilic | Less nucleophilic |
| Reactivity towards Electrophiles | High | Moderate |
Ring System Reactivity and Transformations (e.g., pH-Dependent Cyclization)
The quinoline ring system in this compound is susceptible to various transformations, including electrophilic substitution and cyclization reactions. The position of substitution on the quinoline ring is directed by the combined electronic effects of the heterocyclic nitrogen atom and the acetylamino group at the C2 position. Generally, electrophilic attack is directed to the benzo sub-ring, often at positions 5 and 8.
A notable transformation involving quinoline derivatives is pH-dependent cyclization. While specific studies detailing the pH-dependent cyclization of this compound itself are not prevalent, the principle has been demonstrated in related heterocyclic systems. For example, imidazophenanthridines exhibit a pH-dependent equilibrium between a ring-closed form and a ring-open aminoethylphenanthridinium form. gla.ac.uk This process relies on the protonation state of a nitrogen atom, which facilitates or inhibits intramolecular ring formation. A similar mechanism could be envisioned for derivatives of this compound, where protonation of the quinoline nitrogen under acidic conditions could trigger or influence intramolecular reactions if a suitable nucleophilic chain is present on the acetylamino group.
Transformations of the quinoline ring system can also be achieved through other reactions. For example, oxidation can lead to the formation of quinoline-2,4-dione derivatives. Furthermore, substitution reactions can introduce various functional groups onto the ring, leading to halogenated, nitrated, or sulfonated derivatives.
Role as a Ligand in Catalysis
This compound possesses donor atoms—the quinoline nitrogen and the oxygen or nitrogen of the acetylamino group—that enable it to act as a ligand, forming coordination complexes with metal centers. wikipedia.org Such ligands can be crucial in homogeneous catalysis, where their steric and electronic properties dictate the reactivity and selectivity of the catalyst. nih.govmdpi.com
The structure of this compound allows it to function as a bidentate ligand, chelating to a metal ion through the quinoline nitrogen and the carbonyl oxygen. This chelation can form a stable five- or six-membered ring, depending on the coordination geometry. The resulting metal complexes can be employed as catalysts for various organic transformations.
A key concept in modern catalysis is the use of "hemilabile" ligands, which contain at least two different coordinating groups, one of which can easily dissociate from the metal center while the other remains bound. wikipedia.org this compound can be considered a potential hemilabile ligand, where the quinoline nitrogen forms a strong bond and the carbonyl oxygen forms a weaker, more labile bond. This "on/off" coordination can create a vacant coordination site on the metal during a catalytic cycle, facilitating substrate binding and product release, thereby enhancing catalytic turnover. wikipedia.org Chiral N,N'-dioxide ligands, which share structural motifs with N-acylated amino-heterocycles, have been successfully used in a wide array of asymmetric catalytic reactions, demonstrating the potential of this class of compounds in catalysis. rsc.org
Table 2: Potential Coordination Modes of this compound in Catalysis
| Coordination Atom 1 | Coordination Atom 2 | Potential Ligand Type | Implication in Catalysis |
|---|---|---|---|
| Quinoline Nitrogen | Carbonyl Oxygen | Bidentate (N,O-chelate) | Forms stable pre-catalysts, influences stereochemistry. |
| Quinoline Nitrogen | - | Monodentate | Allows for coordination of other ligands. |
Oxidative and Reductive Transformations
This compound can undergo both oxidative and reductive transformations, targeting either the quinoline ring system or the acetylamino substituent. The specific outcome of these reactions is dependent on the reagents and conditions employed.
Oxidative Transformations: Oxidation of this compound can lead to the formation of quinoline-2,4-dione derivatives. This transformation suggests an oxidative process that affects the quinoline ring, possibly initiated by attack at the C4 position followed by tautomerization. Common oxidizing agents used for such transformations on related heterocycles include potassium permanganate (B83412) and chromium trioxide. Furthermore, enzymatic oxidation is a relevant pathway. Aldehyde oxidase (AOX), for instance, is known to catalyze the oxidative hydroxylation of nitrogen-containing heterocyclic compounds, often at the position alpha to the ring nitrogen. nih.gov This could potentially convert this compound to N-(4-oxo-1,4-dihydroquinolin-2-yl)acetamide.
Reductive Transformations: Reduction of this compound typically targets the acetyl group, converting it back to an amino group to yield 2-aminoquinoline derivatives. This can be achieved using standard reducing agents suitable for amide reduction. Additionally, the quinoline ring itself can be reduced under more forcing conditions, such as catalytic hydrogenation, to yield tetrahydroquinoline derivatives.
Studies on related nitro-substituted quinolines have shown that both oxidative and reductive metabolism can occur simultaneously. For example, 5-nitroquinoline (B147367) undergoes both oxidation at the C2-position and reduction of the nitro group when metabolized by aldehyde oxidase. nih.gov This dual reactivity highlights the complex metabolic pathways that substituted quinolines can undergo, suggesting that this compound could also be subject to multiple enzymatic transformations.
Table 3: Summary of Oxidative and Reductive Reactions
| Reaction Type | Reagent/Condition | Product(s) | Reference |
|---|---|---|---|
| Oxidation | e.g., Potassium permanganate, Chromium trioxide | Quinoline-2,4-dione derivatives | |
| Oxidation | Aldehyde Oxidase (Enzymatic) | Potentially N-(4-oxo-1,4-dihydroquinolin-2-yl)acetamide | nih.gov |
| Reduction | Standard amide reducing agents | 2-Aminoquinoline derivatives |
| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | 2-Acetylamino-1,2,3,4-tetrahydroquinoline | |
Structure Activity Relationship Sar Studies of 2 Acetylaminoquinoline Derivatives
Conceptual Framework of SAR and its Application in Chemical Biology
The fundamental principle of Structure-Activity Relationship (SAR) studies is that the biological activity of a chemical compound is directly related to its molecular structure. nih.govresearchgate.net By systematically altering the chemical structure of a molecule, researchers can observe corresponding changes in its biological efficacy, thereby identifying the key structural features responsible for its activity. nih.gov This process is integral to modern drug discovery, facilitating the optimization of lead compounds to enhance potency and selectivity while minimizing adverse effects. researchgate.net
In the context of chemical biology, SAR provides a powerful tool to probe complex biological systems. By designing molecules with specific structural modifications, scientists can investigate the interactions between small molecules and their biological targets, such as enzymes and receptors. This not only aids in the development of new drugs but also contributes to a deeper understanding of biological pathways and disease mechanisms. The insights gained from SAR studies are crucial for the rational design of chemical probes to study protein function and for the development of novel therapeutic interventions.
Qualitative SAR Analyses of 2-Acetylaminoquinoline Analogues
Qualitative SAR analysis involves the examination of how the presence, absence, or modification of certain functional groups or structural motifs in a series of related compounds affects their biological activity. For this compound analogues, this approach has been instrumental in identifying key structural requirements for various biological activities, including anticancer and antiparasitic effects.
A series of C6-substituted N-hydroxy-2-quinolineacrylamides, which share a similar structural framework with this compound, were synthesized and evaluated for their antiproliferative activity. nih.gov The results indicated that the nature of the substituent at the C6-position significantly influenced their ability to inhibit histone deacetylase (HDAC), a key target in cancer therapy. nih.gov This suggests that substitutions on the benzo part of the this compound ring system are likely to have a profound impact on its biological profile.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a more advanced approach that seeks to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchgate.net This is achieved by correlating physicochemical, electronic, and steric properties (molecular descriptors) of the molecules with their observed biological activities using statistical methods. researchgate.netresearchgate.net
For quinoline (B57606) derivatives, QSAR models have been successfully developed to predict their antimalarial and anticancer activities. nih.govmdpi.com These models often employ a variety of molecular descriptors, including:
Topological descriptors: These describe the connectivity and branching of the molecule.
Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distribution and dipole moment.
Steric descriptors: These relate to the size and shape of the molecule.
Hydrophobic descriptors: These measure the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.
A QSAR study on substituted 4-quinolinyl and 9-acridinyl hydrazones as antimalarial agents revealed the importance of descriptors such as the average information content (IdAverage), chain connectivity index (chiV6chain), and most negative potential (Most-vePotential) in determining the antimalarial activity. nih.gov Such models can be invaluable in the rational design of novel this compound derivatives with enhanced biological activity by predicting the potency of virtual compounds before their synthesis.
The development of robust QSAR models typically involves several steps, including dataset selection, calculation of molecular descriptors, model building using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS), and rigorous model validation. nih.gov
Influence of Substituent Variations on Biological Activities
The biological activity of this compound derivatives can be finely tuned by introducing various substituents at different positions of the quinoline ring and on the acetylamino side chain. These modifications can influence the compound's interaction with its biological target through steric, electronic, and hydrophobic effects.
The position of a substituent on the quinoline ring can have a dramatic impact on biological activity, a phenomenon known as positional isomerism. nih.gov For example, studies on other heterocyclic systems have shown that a linear attachment of a substituent can result in higher potency compared to an angular attachment. nih.gov In the context of this compound, moving the acetylamino group from the 2-position to other positions on the quinoline ring would likely result in significant changes in biological activity due to altered interactions with the target protein.
The nature of the functional groups introduced also plays a critical role. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the quinoline ring, which can in turn affect its binding affinity to a target. For instance, fluorine-containing quinoline derivatives have shown potent activity against Leishmania mexicana. nih.gov The presence of a fluoroquinolone moiety in substituted quinoxalines has been linked to good antitubercular and antileptospiral activities. nih.gov
The impact of different functional groups on the anticancer activity of 2-arylquinoline derivatives is illustrated in the table below.
| Compound | R | Cancer Cell Line | IC₅₀ (µM) |
| 4 | H | HeLa | 1.09 |
| 5 | 4-F | HeLa | 0.98 |
| 10 | 4-OMe | HeLa | 1.12 |
| 11 | 4-NMe₂ | HeLa | >50 |
| 12 | 3-NO₂ | HeLa | 1.14 |
| 13 | 4-NO₂ | HeLa | 1.01 |
| 14 | 3,4-di-Cl | HeLa | 0.44 |
Data sourced from a study on 2-arylquinoline derivatives. rsc.org
Electronic effects relate to the ability of a substituent to donate or withdraw electron density from the quinoline ring. These effects can influence the pKa of the molecule, its hydrogen bonding capacity, and its reactivity. QSAR studies on 5,8-quinolinequinone derivatives have highlighted the importance of electronic parameters such as the electrophilicity index and electronegativity in determining their anti-proliferative and anti-inflammatory activities. dergipark.org.tr
A 3D-QSAR study on quinoline derivatives as inhibitors of Plasmodium falciparum utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indicating Analysis (CoMSIA) to create contour maps. nih.gov These maps visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. nih.gov For example, the steric contour maps might indicate that a bulky substituent is favored at one position, while the electrostatic maps might show that an electron-withdrawing group is preferred at another. nih.gov Such insights are invaluable for the rational design of more potent this compound analogues.
Preclinical Pharmacological Research Methodologies for 2 Acetylaminoquinoline Derivatives
In Vitro Pharmacological Evaluation Platforms
In vitro studies represent the initial and foundational phase of preclinical assessment. These assays, conducted in a controlled laboratory environment outside of a living organism, are designed to rapidly screen compounds, elucidate their biological activity, and identify the most promising candidates for further development.
Cell-Based Assay Systems for Efficacy and Mechanism Profiling
Cell-based assays are indispensable tools for determining the biological effects of 2-Acetylaminoquinoline derivatives on cellular functions. nuvisan.com These systems provide a biologically relevant context to assess compound activity. A primary application is the evaluation of antiproliferative activity, particularly in cancer research. For instance, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cell viability and proliferation. nih.govnih.gov Novel 2-oxo-quinoline and oxiranyl-quinoxaline derivatives have been assessed using this method against various tumor cell lines, such as HepG2, SK-OV-3, NCI-H460, SK-N-SH, and IMR-32, to determine their inhibitory activity. nih.govnih.gov
Beyond general cytotoxicity, cell-based assays are crucial for profiling the underlying mechanism of action. nuvisan.com Techniques like fluorescence staining and flow cytometric analysis can reveal if a compound induces apoptosis (programmed cell death) or causes cell cycle arrest at specific phases, such as the G2/M phase. nih.gov Western blot assays can further investigate the molecular pathways involved by measuring changes in the expression levels of key proteins associated with these cellular processes. nih.gov For example, studies on quinoline (B57606) derivatives have investigated their impact on the production of intracellular reactive oxygen species (ROS) and calcium levels, which are critical signaling molecules. nih.gov
A variety of established cell lines and primary cells are used to create a comprehensive profile of a compound's activity and potential toxicity. nuvisan.comnih.gov This panel-based approach helps to identify compounds with selective activity against cancer cells while having minimal effects on normal cells, a key characteristic of a promising therapeutic agent. nih.govnih.gov
Interactive Table 1: Representative Cell-Based Assays for this compound Derivatives
| Assay Type | Purpose | Example Readouts | Cell Lines Example |
|---|---|---|---|
| MTT/Cell Viability Assay | Measures antiproliferative and cytotoxic effects. | IC50 values (concentration for 50% inhibition). | HepG2, A549, SK-N-SH |
| Flow Cytometry | Analyzes cell cycle progression and apoptosis. | Percentage of cells in G1, S, G2/M phases; Annexin V staining. | MDA-MB-231, HL-60 |
| Western Blotting | Quantifies protein expression to probe mechanisms. | Levels of caspases, cyclins, Bcl-2 family proteins. | U87-MG, DAOY |
| Fluorescence Staining | Visualizes cellular changes like apoptosis. | Hoechst staining for nuclear morphology, DCFH-DA for ROS. | NCI-H460, IMR-32 |
Molecular Target Identification and Validation Studies
Identifying the specific molecular target of a compound is a critical step in drug development. For this compound derivatives, computational and experimental methods are employed to pinpoint their binding partners. In silico techniques like inverse virtual screening (IVS) and molecular docking have become powerful tools for "target fishing." nih.govresearchgate.net These methods use the structure of the compound to search databases of biological targets, predicting which proteins it might bind to with high affinity. nih.gov For instance, IVS was used to identify Leishmania major N-myristoyltransferase (LmNMT) as a potential target for 2-aryl-quinoline-4-carboxylic acid derivatives. nih.govresearchgate.net
Once a potential target is identified, molecular dynamics (MD) simulations can be used to model the stability and dynamics of the compound-protein interaction over time. nih.govresearchgate.net Experimental validation is the next crucial step. This can involve a range of biophysical and biochemical assays. For quinoline derivatives targeting the Hedgehog-GLI signaling pathway, a key pathway in some cancers, researchers have used techniques to measure the reduction of GLI1 protein levels in cancer cell lines like A375 (melanoma) and DAOY (medulloblastoma) to confirm target engagement. nih.gov The ultimate goal is to validate that the interaction with the identified target is responsible for the compound's observed biological effects.
In Vivo Pharmacological Study Designs and Applications
Following promising in vitro results, the evaluation of this compound derivatives progresses to in vivo studies. These experiments, conducted in living animal models, are essential for understanding how a compound behaves in a complex, whole-organism system and for assessing its therapeutic potential in a disease context.
Efficacy Assessment in Relevant Animal Models
The primary goal of in vivo efficacy studies is to determine if a compound can produce the desired therapeutic effect in a living organism. The choice of animal model is critical and depends on the therapeutic area of interest. nih.gov For evaluating the anti-inflammatory and analgesic potential of quinazoline (B50416) derivatives, researchers use models like the carrageenan-induced paw edema and cotton pellet-induced granuloma tests in rats, as well as the acetic acid-induced writhing and hot plate tests in mice. jneonatalsurg.com In oncology, xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used to assess the antitumor activity of new compounds. nih.gov
The selection of the animal strain can also significantly influence the outcome of efficacy studies, as physiological differences between strains can affect drug response. nih.gov Efficacy is typically measured by monitoring disease-specific endpoints over time. In cancer models, this involves measuring tumor volume and weight, while in inflammation models, it could be the reduction in paw swelling or an increase in pain tolerance. jneonatalsurg.combohrium.com These studies provide crucial data on whether the in vitro activity of a this compound derivative translates into a meaningful therapeutic benefit in vivo.
Interactive Table 2: Common Animal Models for Efficacy Assessment
| Therapeutic Area | Animal Model | Disease Induction Method | Key Efficacy Endpoints |
|---|---|---|---|
| Inflammation | Rat | Carrageenan injection in paw | Paw volume reduction, granuloma weight |
| Pain (Analgesia) | Mouse | Acetic acid injection (writhing) | Reduction in writhing counts, increased latency on hot plate |
| Cancer | Nude Mouse | Subcutaneous injection of human cancer cells (xenograft) | Tumor growth inhibition, survival rate |
| Infectious Disease | BALB/c Mouse | Infection with pathogen (e.g., Leishmania) | Parasite burden reduction, lesion size |
Pharmacodynamic Investigations in Preclinical Settings
Pharmacodynamic (PD) studies investigate what a drug does to the body, linking drug exposure (pharmacokinetics) to the biological response. nih.gov In preclinical settings, this involves measuring the effect of a this compound derivative on specific biomarkers related to its mechanism of action. nih.gov For example, if a compound is designed to inhibit a particular enzyme, PD studies would measure the level of that enzyme's activity or the concentration of its substrate in tissues or blood after drug administration. nih.govnih.gov
These investigations help to establish a dose-response relationship and determine the concentration of the drug required at the target site to achieve the desired therapeutic effect. nih.gov For instance, in the development of a nonsteroidal anti-inflammatory drug (NSAID), researchers might measure the inhibition of cyclooxygenase (COX) enzymes in blood samples taken from the animal at various time points after dosing. nih.gov By integrating pharmacokinetic and pharmacodynamic data (PK/PD modeling), scientists can simulate and predict the drug's effects, which is invaluable for optimizing dosing regimens and translating preclinical findings to clinical trials in humans. nih.govnih.gov
Lack of Publicly Available Data on In Vivo Drug-Target Interaction Studies for this compound Derivatives
Despite a comprehensive search of scientific literature, no specific preclinical research studies detailing the in vivo drug-target interactions of this compound or its derivatives were publicly available. Consequently, the generation of an article section on "Studies on Drug-Target Interactions in Living Systems" for this specific compound, as per the requested outline, cannot be fulfilled at this time.
The performed searches aimed to identify studies in living organisms that investigated how this compound derivatives engage with their intended biological targets. Methodologies for such research typically involve advanced techniques like activity-based protein profiling (ABPP), cellular thermal shift assays (CETSA) adapted for in vivo use, and specialized imaging techniques. These methods allow researchers to confirm that a drug candidate interacts with its target in a complex biological environment, a critical step in preclinical drug development.
While general information on these methodologies is available, and studies on other quinoline-based compounds (such as kinase inhibitors) in animal models have been published, data directly pertaining to this compound's in vivo target engagement is absent from the accessible scientific domain. The available literature on this compound derivatives primarily focuses on their synthesis and in vitro characterization, such as their effects on isolated enzymes or cultured cells.
Therefore, a detailed discussion, including data tables and specific research findings on the in vivo drug-target interactions of this compound derivatives, cannot be provided.
Computational Chemistry Applications in 2 Acetylaminoquinoline Research
Molecular Modeling and Docking Studies of Ligand-Target Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A crucial application within this field is molecular docking, which predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating the mechanism of action of potential drugs by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, within the binding site.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. DFT can accurately predict a wide array of molecular properties, including optimized geometry, vibrational frequencies (IR spectra), electronic properties (such as HOMO-LUMO energy gaps), and reaction energetics. These calculations provide fundamental insights into a molecule's stability, reactivity, and spectroscopic characteristics.
Despite the widespread application of DFT to various quinoline (B57606) derivatives to understand their electronic properties and reactivity, specific and detailed DFT studies on 2-Acetylaminoquinoline are not extensively documented in the scientific literature. Research on related quinoline structures often employs DFT to calculate parameters that correlate with experimental observations, but dedicated computational analyses detailing the electronic and structural properties of this compound are sparse.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of a system, revealing conformational changes, ligand-receptor binding stability, and the influence of solvent. This technique is invaluable for understanding how the flexibility of both a ligand and its target protein influences their interaction and binding affinity.
There is a notable absence of published research detailing molecular dynamics simulations specifically performed on this compound. While MD simulations are a standard tool for studying the dynamic interactions of various inhibitors based on the quinoline scaffold with their biological targets, studies dedicated to elucidating the conformational dynamics and binding stability of this compound complexes are not found in the current body of scientific literature.
Machine Learning Approaches for Compound Design and Activity Prediction
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in drug discovery for compound design and activity prediction. chemsrc.com Quantitative Structure-Activity Relationship (QSAR) models, a subset of ML, establish a mathematical relationship between the chemical structures of compounds and their biological activities. These models are trained on datasets of known compounds to predict the activity of new, untested molecules, thereby accelerating the identification of promising drug candidates. chemsrc.com
A targeted search for machine learning models, including QSAR studies, specifically developed for or featuring this compound, did not yield any dedicated research. The application of ML to predict the bioactivity of quinoline derivatives is an active area of research, but models focusing on or designed around the specific structural features of this compound have not been reported.
Prediction of Molecular Interactions and Reactivity
Computational methods are frequently used to predict the nature of molecular interactions and the chemical reactivity of compounds. This can involve the analysis of the molecular electrostatic potential (MEP) surface to identify sites prone to electrophilic or nucleophilic attack, or the calculation of Fukui functions and other reactivity descriptors derived from quantum chemical calculations. These predictions help in understanding a molecule's interaction profile and its likely behavior in chemical reactions.
Specific computational studies aimed at predicting the molecular interactions and chemical reactivity of this compound are not well-documented in peer-reviewed literature. While general principles of chemical reactivity can be inferred from its structure, detailed computational analyses providing specific reactivity indices or interaction field maps for this particular compound are not available.
2 Acetylaminoquinoline As a Privileged Scaffold in Medicinal Chemistry
Design and Synthesis of Novel Chemical Entities Based on the Quinoline (B57606) Core
The design of new chemical entities based on the quinoline core often leverages its established role as a pharmacophore. nih.gov A key strategy in this process is molecular hybridization, which involves combining the quinoline scaffold with other known bioactive moieties to create hybrid compounds with potentially enhanced or novel activities. mdpi.com This approach aims to exploit the synergistic effects of the combined fragments to improve potency, selectivity, or pharmacokinetic properties.
The synthesis of the quinoline core itself can be achieved through several classic name reactions, including the Skraup, Doebner–von Miller, and Gould–Jacobs syntheses, which involve the reaction of anilines with α,β-unsaturated carbonyl compounds, glycerol, or malonic acid derivatives, respectively. rsc.org Modern synthetic chemistry has also introduced greener and more efficient methods, such as those employing nanocatalysts or ultrasound irradiation, to facilitate the construction of the quinoline ring system with higher yields and shorter reaction times. frontiersin.orgnih.gov
Once the core is formed, further modifications can be introduced. For instance, researchers have successfully designed and synthesized novel quinoline-chalcone derivatives with the goal of discovering new anticancer agents. mdpi.com In one such study, 4-aminoacetophenone was reacted with various aromatic aldehydes to form chalcone (B49325) intermediates. These intermediates were then subjected to a substitution reaction with 4-chloro-2-methylquinoline (B1666326) to yield the final quinoline-chalcone hybrids. mdpi.com This synthetic route highlights how the quinoline core can be functionalized to incorporate other pharmacologically relevant structures.
Another approach involves multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. The Ugi reaction, for example, has been used to synthesize diamide (B1670390) derivatives containing 2-chloroquinoline (B121035) scaffolds by combining 2-chloroquinoline-3-carboxaldehydes, amines, carboxylic acids, and isocyanides. orgchemres.org Similarly, the Doebner reaction, a one-step process, has been employed to create 2-arylquinoline-4-carboxylic acid derivatives by refluxing an aminobenzophenone, a substituted benzaldehyde, and pyruvic acid. nih.gov
The table below summarizes various synthetic strategies used to create novel entities based on the quinoline core.
| Synthetic Strategy | Starting Materials Example | Resulting Quinoline Derivative | Key Features | Reference |
| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | 4-hydroxyquinoline | Cascade reaction for preparing 4-substituted quinolines. | rsc.org |
| Doebner-von Miller Reaction | Aniline, Substituted acrolein | Substituted Quinoline | Synthesis via reaction with α,β-unsaturated carbonyl compounds. | rsc.org |
| Molecular Hybridization | 4-chloro-2-methylquinoline, Chalcone intermediate | Quinoline-Chalcone Hybrid | Combines two bioactive scaffolds to enhance biological efficacy. | mdpi.com |
| Doebner Reaction | Aminobenzophenone, Benzaldehyde, Pyruvic acid | 2-arylquinoline-4-carboxylic acid | One-step synthesis of 2,4-disubstituted quinolines. | nih.gov |
| Mannich Reaction | 5-chloro-8-hydroxyquinoline, Paraformaldehyde, Amines | Oxazino quinoline derivatives | Used to introduce aminomethyl groups and create fused ring systems. | nih.gov |
Scaffold Diversification Strategies for Lead Compound Optimization
Lead optimization is a critical phase in drug discovery where an initial hit compound is chemically modified to improve its potency, selectivity, and drug-like properties. For compounds built on the 2-acetylaminoquinoline scaffold, several diversification strategies are employed to achieve these goals. These strategies focus on systematically altering the molecular structure to explore the structure-activity relationship (SAR). nih.gov
Scaffold hopping is an advanced strategy that involves replacing the core scaffold of a lead compound with a structurally different moiety while retaining similar biological activity. arxiv.org This can lead to the discovery of novel chemical classes with improved properties or a more favorable intellectual property position. arxiv.orgnih.gov For example, optimizations based on a quinazolinone lead were performed by expanding a ring within the scaffold and making isometric replacements of ring systems, leading to new compounds with high antitumor activity. nih.govnih.gov
A more common strategy is scaffold decoration or functionalization. This approach retains the core this compound scaffold, which is crucial for anchoring the molecule to its biological target, while modifying its peripheral side chains. arxiv.org Functionalization at different positions of the quinoline ring can have a significant impact on activity. frontiersin.org Studies have shown that introducing diverse nitrogen heterocycles at various positions on the quinoline core through different linkers can yield compounds with potent anti-proliferative effects. nih.gov The SAR from such studies indicated that both the type of heterocycle and the substituents on the quinoline ring significantly influence the biological activity. nih.gov
The creation of hybrid molecules, as mentioned in the synthesis section, is also a powerful diversification strategy. Linking the quinoline scaffold to other pharmacophores like chalcones, pyrazoles, or even another quinoline (or quinolone) moiety can produce compounds with dual mechanisms of action or improved target engagement. mdpi.comnih.govresearchgate.net
The following table presents examples of how scaffold diversification has been used to optimize quinoline-based compounds, showing the impact of specific structural modifications on biological activity.
| Lead Scaffold/Compound | Diversification Strategy | Modification Example | Impact on Biological Activity | Reference |
| Quinoline Core | Scaffold Decoration | Introduction of various heterocycles at C4 position | Compounds 13e, 13f, and 13h showed potent growth inhibitory effects (GI50 values: 2.61-4.73 µM). | nih.gov |
| 4-(Quinazolin-4-yl)-dihydroquinoxalin-2-one | Scaffold Hopping | Isometric replacement of the A/B-ring system | Resulted in highly potent tubulin inhibitors (GI50 values: 4.6-9.6 nM). | nih.govnih.gov |
| 5-chloro-8-hydroxyquinoline | Scaffold Decoration / Hybridization | Linking with a quinolone fragment | Resulted in compound 5d with broad-spectrum antibacterial activity (MIC values: 0.125–8 μg/mL). | nih.gov |
| 6- or 8-benzoyl-2-arylquinoline | Scaffold Decoration | Variation of substituents on the 2-aryl ring | Identified potent inhibitors of multidrug resistance protein 2 (MRP2). | nih.gov |
Exploration of Chemical Space for Therapeutic Applications
The concept of "chemical space" refers to the vast, multidimensional space populated by all possible small organic molecules. nih.gov It is estimated to contain upwards of 10^60 drug-like molecules, a number far too large to synthesize and test exhaustively. nih.gov Privileged scaffolds like this compound serve as crucial starting points or "base camps" for exploring targeted regions of this immense space to find novel therapeutic agents. nih.govnih.gov
The functionalization of the quinoline scaffold at its various positions allows chemists to systematically generate libraries of related compounds, effectively navigating the chemical space around the core structure. frontiersin.org This exploration has revealed that quinoline derivatives possess an exceptionally broad range of biological activities, validating the scaffold's privileged status. nih.govresearchgate.net By making strategic modifications—adding different functional groups, extending side chains, or altering stereochemistry—researchers can tune the properties of the resulting molecules to interact with a diverse set of biological targets.
This exploration has led to the identification of quinoline-based compounds with potential applications as:
Anticancer Agents: Derivatives have been developed as inhibitors of key cancer-related targets such as Pim-1 kinase, tubulin, and receptor tyrosine kinases like EGFR and HER-2. nih.govnih.govrsc.org
Antibacterial and Antifungal Agents: The scaffold is central to compounds designed to combat microbial infections, with some derivatives showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria. orgchemres.orgnih.gov
Enzyme Inhibitors: Novel quinoline analogs have been designed to inhibit specific enzymes, such as the multidrug resistance protein 2 (MRP2), which is involved in drug efflux and resistance in cancer cells. nih.gov
The versatility of the quinoline core allows it to be adapted for a wide range of therapeutic targets. Computational methods, including virtual screening and scaffold hopping algorithms, are increasingly used to guide this exploration of chemical space more efficiently, helping to prioritize which novel derivatives are most likely to be active against a given target. mdpi.com
The table below illustrates the diverse therapeutic applications that have emerged from exploring the chemical space around the quinoline scaffold.
| Quinoline Derivative Class | Therapeutic Target/Application | Mechanism of Action (if known) | Reference |
| Quinoline-Chalcone Hybrids | Anticancer (e.g., against MGC-803, HCT-116 cells) | Antiproliferative activity | mdpi.com |
| 4-Substituted Quinoline-Pyridine Hybrids | Anticancer (e.g., against PC-3, KG-1 cells) | Pim-1 kinase inhibition, apoptosis induction | nih.gov |
| 6,7-dimethoxyquinazoline derivatives | Anticancer | Tubulin polymerization inhibition | nih.gov |
| 4-Anilinoquinoline Derivatives | Anticancer | EGFR/HER-2 dual-target inhibition | rsc.org |
| Oxazino-Quinoline Derivatives | Antibacterial (Broad-spectrum) | Potential dual-target inhibition of LptA and Top IV proteins | nih.gov |
| 2-Arylquinoline-4-carboxylic acids | Multidrug Resistance Modulation | Inhibition of MRP2 efflux pump | nih.gov |
| 2-Chloroquinoline-diamide Derivatives | Antibacterial and Antifungal | General antimicrobial activity | orgchemres.org |
Advanced Analytical Method Development for 2 Acetylaminoquinoline in Research Contexts
Chromatographic Separation Techniques (e.g., HPLC, LC-MS)
Chromatographic techniques are paramount for the separation and quantification of 2-acetylaminoquinoline from complex matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed methods due to their high resolution, sensitivity, and versatility.
High-Performance Liquid Chromatography (HPLC) , particularly in the reverse-phase mode (RP-HPLC), is a cornerstone for the analysis of this compound. The separation is typically achieved on a stationary phase, such as a C18 column, where the compound is separated from other components based on its hydrophobicity. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., water with trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient separation and optimal peak shape. researchgate.net Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where this compound exhibits maximum absorbance.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the superior separation capabilities of HPLC with the highly sensitive and selective detection power of mass spectrometry. europeanpharmaceuticalreview.comscispace.com This combination is invaluable for identifying and quantifying this compound, especially at trace levels in complex biological or environmental samples. europeanpharmaceuticalreview.com After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI), before entering the mass spectrometer. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing definitive identification and structural information. europeanpharmaceuticalreview.comkhanacademy.org The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation transitions of the parent ion, a technique known as Multiple Reaction Monitoring (MRM). mdpi.com
| Parameter | HPLC-DAD Condition | LC-MS/MS Condition |
|---|---|---|
| Column | Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reverse Phase C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Gradient | Linear gradient from 10% B to 90% B over 20 min | Linear gradient from 5% B to 95% B over 10 min |
| Detection | DAD at 254 nm | ESI in Positive Ion Mode; MRM transition (e.g., m/z 187 → 145) |
| Injection Volume | 10 µL | 5 µL |
Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for the unambiguous structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the quinoline (B57606) ring system and the acetyl group would be observed. thermofisher.com The aromatic protons on the quinoline core would appear in the downfield region (typically 7.0-8.5 ppm), with their chemical shifts and splitting patterns (multiplicity) determined by their electronic environment and coupling with neighboring protons. thermofisher.com The methyl protons of the acetyl group would appear as a sharp singlet in the upfield region (around 2.2-2.4 ppm), and the amide proton (NH) would likely be a broad singlet further downfield. thermofisher.com ¹³C NMR spectroscopy complements this by providing signals for each unique carbon atom in the molecule. Two-dimensional (2D) NMR techniques, such as COSY and HMQC, can be used to establish connectivity between protons and carbons, confirming the complete structural assignment. researchgate.net
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. khanacademy.org In a typical mass spectrum, the compound would exhibit a prominent molecular ion peak ([M+H]⁺ in positive ion mode) corresponding to its molecular weight plus a proton. High-resolution mass spectrometry (HRMS) can determine the exact mass with high accuracy, allowing for the calculation of the molecular formula. Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions. youtube.com For this compound, a major fragmentation pathway would likely involve the cleavage of the amide bond, resulting in the loss of the acetyl group (a neutral loss of 42 Da) and the formation of a prominent 2-aminoquinoline (B145021) fragment ion. youtube.com This fragmentation pattern is crucial for structural confirmation and for developing highly selective quantitative methods. mdpi.com
| Technique | Parameter | Expected Observation |
|---|---|---|
| ¹H NMR | Aromatic Protons (Quinoline) | Multiplets between δ 7.0 - 8.5 ppm |
| Amide Proton (-NH-) | Broad singlet, δ > 9.0 ppm | |
| Methyl Protons (-CH₃) | Singlet around δ 2.2 - 2.4 ppm | |
| Mass Spectrometry (ESI+) | Molecular Ion | [M+H]⁺ at m/z 187.0866 (calculated for C₁₁H₁₁N₂O⁺) |
| Major MS/MS Fragment | m/z 145 (corresponding to the 2-aminoquinoline cation) |
Method Development and Optimization Strategies for Research Samples
Developing a new analytical method for this compound requires a systematic approach to optimize various parameters to achieve the desired performance characteristics, such as sensitivity, selectivity, and speed.
The initial phase of method development involves selecting the appropriate technique (e.g., HPLC-UV or LC-MS) based on the research objective. Key chromatographic variables are then systematically optimized. This includes:
Column Selection: A C18 column is a common starting point, but other stationary phases can be tested to improve separation from interfering matrix components.
Mobile Phase Composition: The ratio of organic solvent (acetonitrile or methanol) to the aqueous phase is adjusted to control the retention time of this compound. The pH of the aqueous phase can significantly affect the peak shape and retention of the analyte and should be carefully optimized.
Gradient Profile: For complex samples, a gradient elution program is developed to ensure adequate separation of all components within a reasonable analysis time. researchgate.net
Detector Settings: For UV detection, the wavelength is set to the absorbance maximum of this compound. For MS detection, ion source parameters (e.g., capillary voltage, gas flow rates) and analyzer settings (e.g., collision energy for MS/MS) are tuned to maximize the signal intensity of the analyte. youtube.com
A modern approach, Analytical Quality by Design (AQbD), can be employed for more robust method development. impactfactor.org This involves identifying critical method parameters, defining a design space through statistical experiments (Design of Experiments, DoE), and establishing control strategies to ensure the method consistently performs as intended. impactfactor.org
Validation Parameters for Analytical Methods in Academic Research
Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose. jetir.orgresearchgate.net Method validation is a critical process that provides documented evidence that the procedure is reliable and reproducible. globalresearchonline.net Key validation parameters, as often guided by ICH (International Council on Harmonisation) principles, are discussed below. tbzmed.ac.ir
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net Selectivity refers to the ability to discriminate the analyte from other substances in the sample. gavinpublishers.com In practice, specificity is demonstrated by analyzing blank matrix samples (e.g., plasma, cell lysate without the analyte) to show that no interfering peaks are observed at the retention time of this compound. Additionally, samples can be spiked with known related compounds or subjected to stress conditions (e.g., acid, base, heat, oxidation) to generate degradation products and confirm that the analyte peak is resolved from all potential interferents. fda.gov Peak purity analysis using a DAD or mass spectrometer can further confirm the homogeneity of the chromatographic peak. europa.eu
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. europa.eu This is typically evaluated by preparing a series of at least five standard solutions of this compound at different concentrations and analyzing them. globalresearchonline.net A calibration curve is constructed by plotting the instrument response (e.g., peak area) against the concentration. The linearity is assessed using linear regression analysis, and a correlation coefficient (R²) of ≥0.99 is generally considered acceptable. pharmaguru.co
The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision. pharmaguru.co The range is established based on the linearity study and depends on the specific application of the method. europa.eu For quantitative assays, the range might typically be 80% to 120% of the expected sample concentration. globalresearchonline.net
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 1.0 | 15,234 |
| 5.0 | 76,150 |
| 10.0 | 151,980 |
| 25.0 | 380,500 |
| 50.0 | 759,890 |
| Regression Equation: y = 15190x + 450 | |
| Correlation Coefficient (R²): 0.9998 |
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. researchgate.netresearchgate.net The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. researchgate.netresearchgate.net These parameters define the sensitivity of the method.
Several approaches can be used to estimate LOD and LOQ:
Signal-to-Noise Ratio (S/N): This approach involves comparing the signal from samples with known low concentrations of the analyte with the background noise. An S/N ratio of 3:1 is commonly accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. tbzmed.ac.ir
Based on the Calibration Curve: The LOD and LOQ can be calculated from the slope (S) of the calibration curve and the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line. researchgate.netsepscience.com The formulas are:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Once calculated, the LOD and LOQ values should be experimentally verified by analyzing multiple samples prepared at these concentrations to confirm detectability and acceptable precision (for LOQ). sepscience.com
Robustness and Ruggedness
The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.orgchromatographyonline.com Ruggedness, a concept closely related to robustness, is often considered a measure of the reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, or instruments. chromatographyonline.comchromatographyonline.com In the context of the analysis of this compound, these validation parameters are crucial for ensuring that a developed method is reliable and transferable.
Robustness is typically evaluated during the method development phase to identify which parameters require strict control to maintain the validity of the analytical procedure. chromatographyonline.comresearchgate.net For a High-Performance Liquid Chromatography (HPLC) method developed for the quantification of this compound, a robustness study would involve systematically varying key operational parameters and observing the effect on the analytical results, such as retention time, peak area, and resolution from adjacent peaks.
Commonly investigated parameters in a robustness study for an HPLC method include:
The pH of the mobile phase buffer
The composition of the mobile phase (e.g., percentage of organic solvent)
The flow rate
The column temperature
The detection wavelength
The following table illustrates a hypothetical robustness study for an HPLC method for this compound. The study is designed to assess the impact of small variations in several method parameters. The results are typically evaluated by observing the percent relative standard deviation (%RSD) for the measurements under the varied conditions, with a low %RSD indicating a robust method.
Table 1: Representative Robustness Study for the Analysis of this compound by HPLC
| Parameter | Nominal Value | Variation | Observed Retention Time (min) | Observed Peak Area | %RSD |
|---|---|---|---|---|---|
| Mobile Phase pH | 6.5 | ± 0.2 | 5.42, 5.48 | 123456, 123589 | 0.08 |
| Column Temperature (°C) | 30 | ± 2 | 5.39, 5.51 | 123123, 123890 | 0.43 |
| Flow Rate (mL/min) | 1.0 | ± 0.05 | 5.25, 5.65 | 122987, 124012 | 0.59 |
| Detection Wavelength (nm) | 254 | ± 2 | 5.45, 5.46 | 123321, 123654 | 0.19 |
Ruggedness, on the other hand, is assessed by transferring the analytical method to different operational contexts. This can involve different analysts, different instruments (even of the same model), and analysis on different days. The goal is to demonstrate the reproducibility of the results under conditions that are representative of routine use. A low level of variability in the results across these different conditions indicates a rugged method.
Table 2: Example of a Ruggedness Study for this compound Analysis
| Condition | Details | Mean Assay Result (%) | %RSD |
|---|---|---|---|
| Analyst | Analyst 1 | 99.8 | 0.25 |
| Analyst 2 | 100.1 | ||
| Instrument | HPLC System A | 99.9 | 0.31 |
| HPLC System B | 100.3 | ||
| Day | Day 1 | 100.0 | 0.18 |
| Day 2 | 100.2 |
Application of Analytical Quality by Design (AQbD) Principles
Analytical Quality by Design (AQbD) is a systematic approach to method development that begins with predefined objectives and emphasizes understanding of the method and control of variables, based on sound science and quality risk management. americanpharmaceuticalreview.compharmainfo.in The application of AQbD principles leads to the development of more robust analytical methods, reducing the likelihood of method failure during routine use. ijpda.org For this compound, implementing an AQbD approach would ensure that the resulting analytical method is well-understood, fit for its intended purpose, and reliable throughout its lifecycle. americanpharmaceuticalreview.com
The AQbD process can be broken down into several key stages:
Defining the Analytical Target Profile (ATP): The first step is to define the goals of the analytical method. acs.org The ATP outlines the required performance characteristics of the method, such as the analyte to be measured, the type of sample matrix, and the required levels of accuracy, precision, and sensitivity.
Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the performance characteristics of the method that must be controlled to ensure the desired quality. chromatographyonline.com CMPs are the method variables that can have a significant impact on the CMAs. pharmainfo.in A risk assessment is often conducted to identify potential CMPs. americanpharmaceuticalreview.com
Design of Experiments (DoE) and Method Optimization: Statistical tools like Design of Experiments (DoE) are used to systematically study the effects of the CMPs on the CMAs. pharmainfo.in This allows for a comprehensive understanding of the relationships between method parameters and performance, and helps in identifying the optimal operating conditions.
Establishing a Method Operable Design Region (MODR): The knowledge gained from the DoE studies is used to establish a Method Operable Design Region (MODR). americanpharmaceuticalreview.comacs.org The MODR is a multidimensional space of method parameters within which the method has been demonstrated to perform reliably. pharmainfo.in
Defining a Control Strategy: A control strategy is put in place to ensure that the method consistently operates within the MODR. This includes setting system suitability criteria and defining procedures for monitoring the performance of the method over time.
The following table provides a hypothetical framework for the application of AQbD principles to the development of an HPLC method for this compound.
Table 3: Framework for AQbD in the Development of an Analytical Method for this compound
| AQbD Stage | Description and Examples for this compound Analysis |
|---|---|
| Analytical Target Profile (ATP) |
|
| Critical Method Attributes (CMAs) |
|
| Critical Method Parameters (CMPs) |
|
| Method Operable Design Region (MODR) |
|
| Control Strategy |
|
By employing an AQbD approach, the resulting analytical method for this compound is not only validated for its intended purpose but is also accompanied by a deep understanding of its performance characteristics, ensuring its long-term reliability and facilitating regulatory flexibility. pharmainfo.inijpda.org
Emerging Research Directions and Future Perspectives for 2 Acetylaminoquinoline
Integration of Omics Technologies in Mechanistic Studies
A comprehensive understanding of the biological effects of 2-acetylaminoquinoline at a systemic level is crucial for elucidating its mechanism of action and identifying potential biomarkers of its activity. The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to achieving this. tandfonline.com While specific omics studies on this compound are not yet prevalent, the application of these technologies to other quinoline (B57606) derivatives provides a clear roadmap for future investigations.
Transcriptomics , for instance, can reveal changes in gene expression profiles within cells or tissues upon exposure to this compound. A study on the environmental quinoline-degrading microbial consortium (QDMC) utilized metatranscriptomics to identify highly expressed genes related to metabolic pathways, stress adaptation, and biodegradation. nih.gov This highlights how transcriptomics can uncover the cellular machinery's response to a quinoline compound. For this compound, transcriptomic analysis could identify signaling pathways and cellular processes modulated by the compound, offering insights into its mode of action in a therapeutic context. nih.gov
Proteomics offers a direct window into the functional machinery of the cell by studying the entire protein complement. A functional proteomics approach has been successfully used to identify quinoline-binding proteins by exploiting the structural similarity between quinolines and the purine (B94841) ring of ATP. nih.gov This study identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of several quinoline drugs. nih.gov Similarly, quantitative proteomics performed on cells treated with the quinoline derivative hydroxychloroquine (B89500) identified potential binding targets and illuminated its non-canonical mechanisms of action. tandfonline.com Applying such proteomic strategies to this compound could uncover its direct molecular targets and downstream protein expression changes, providing a detailed picture of its mechanism.
The true power of these technologies lies in their integrated analysis. A multi-omics approach, combining data from transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound, from gene expression changes to alterations in protein function and metabolic fluxes. This integrated perspective is essential for constructing comprehensive models of its mechanism of action and for the discovery of novel therapeutic targets. tandfonline.com
Table 1: Application of Omics Technologies in the Study of Quinoline Derivatives
| Omics Technology | Application to Quinoline Derivatives | Potential Application to this compound |
| Transcriptomics | Identified highly expressed genes in a microbial consortium in response to quinoline, revealing adaptation and degradation pathways. nih.gov | Elucidate changes in gene expression profiles in target cells to identify modulated signaling pathways and cellular processes. |
| Proteomics | Identified specific quinoline-binding proteins (ALDH1, QR2) using functional proteomics. nih.gov Uncovered potential targets of hydroxychloroquine through quantitative proteomics. tandfonline.com | Discover direct molecular targets and downstream changes in protein expression to map out the compound's mechanism of action. |
| Metabolomics | General application in drug discovery to understand mechanisms of action by identifying perturbed metabolic pathways. benthamdirect.com | Reveal alterations in cellular metabolism to identify enzymatic targets and the physiological impact of the compound. |
| Multi-Omics | Integrated analysis provides a comprehensive understanding of drug action by correlating changes across different molecular levels. tandfonline.com | Construct a holistic model of this compound's mechanism of action by integrating transcriptomic, proteomic, and metabolomic data. |
Novel Therapeutic Avenues Based on Scaffold Insights
The quinoline ring is a well-established pharmacophore found in a wide array of therapeutic agents with diverse biological activities. researchgate.netmdpi.com This extensive history of the quinoline scaffold in drug discovery provides a fertile ground for exploring novel therapeutic applications for this compound. mdpi.comnih.gov The versatility of the quinoline core allows for structural modifications to optimize activity against various targets. researchgate.net
Quinoline derivatives have demonstrated significant potential across several therapeutic areas:
Anticancer Activity: The quinoline scaffold is a cornerstone in the development of anticancer drugs. nih.govmdpi.com Compounds incorporating this moiety have been shown to act as topoisomerase and kinase inhibitors, with numerous candidates currently in clinical investigation. nih.govmdpi.com The structural framework of this compound can be explored for its potential to inhibit cancer cell proliferation, induce apoptosis, or interfere with other cancer-related pathways.
Antimalarial and Anti-infective Properties: Historically, quinoline alkaloids like quinine (B1679958) have been pivotal in the fight against malaria. benthamdirect.com Synthetic quinoline-based drugs continue to be a major class of antimalarial agents. benthamdirect.com The this compound structure could be investigated for its activity against Plasmodium falciparum and other infectious agents, including bacteria and viruses.
Neuroprotective Effects: Recent studies have highlighted the potential of quinoline derivatives in the context of neurodegenerative diseases. orientjchem.org Their antioxidant and enzyme-inhibiting properties make them interesting candidates for targeting pathways involved in conditions like Alzheimer's and Parkinson's disease. orientjchem.org Exploring the neuroprotective potential of this compound could open up new avenues for treating these debilitating disorders.
The "privileged" nature of the quinoline scaffold suggests that this compound could be a promising starting point for the development of new drugs. nih.gov By leveraging the vast knowledge base of quinoline pharmacology, researchers can strategically design and screen this compound and its analogues for a wide range of biological activities, potentially leading to the discovery of novel therapeutic agents.
Table 2: Therapeutic Potential of the Quinoline Scaffold
| Therapeutic Area | Examples of Quinoline-Based Drugs/Candidates | Potential for this compound |
| Oncology | Topotecan, Camptothecin (topoisomerase inhibitors); various kinase inhibitors in clinical trials. nih.govmdpi.com | Investigation as an anticancer agent, potentially targeting kinases, topoisomerases, or other cancer-related pathways. |
| Infectious Diseases | Chloroquine, Mefloquine (antimalarials); Ciprofloxacin (antibacterial). researchgate.net | Screening for activity against a range of pathogens, including malaria parasites, bacteria, and viruses. |
| Neurodegenerative Diseases | Investigational compounds with antioxidant and enzyme-inhibiting properties. orientjchem.org | Exploration of neuroprotective effects for potential application in diseases like Alzheimer's and Parkinson's. |
| Other | Anti-inflammatory, antiviral, and anti-Alzheimer's properties have been reported for various quinoline derivatives. nih.gov | Broad screening against a diverse panel of biological targets to uncover novel therapeutic activities. |
Advanced Computational and Data Science Methodologies
In recent years, computational and data science approaches have become indispensable in drug discovery and development, offering the potential to accelerate research and reduce costs. nih.govmdpi.com For this compound, these methodologies can be applied to predict its biological activities, understand its interactions with molecular targets, and optimize its structure for improved therapeutic properties.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method has been widely used to study the interactions of quinoline derivatives with their biological targets. For instance, molecular docking studies have been performed on quinoline derivatives to investigate their potential as HIV reverse transcriptase inhibitors and MCHR1 antagonists. mdpi.comresearchgate.net Applying molecular docking to this compound could help identify its potential protein targets and provide insights into its binding mode at the atomic level.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to quinoline derivatives to understand the structural requirements for their activity as telomerase inhibitors. nih.gov Developing QSAR models for this compound and its analogues could guide the design of new derivatives with enhanced potency and selectivity.
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. MD simulations have been used to study the stability of complexes between quinoline derivatives and their target enzymes, such as SARS-CoV-2 protease and various kinases. nih.govmdpi.com For this compound, MD simulations could validate docking predictions and provide a more detailed understanding of the stability and dynamics of its interaction with potential biological targets.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. A pharmacophore model was developed for quinoline-3-carbohydrazide (B3054276) derivatives to guide the discovery of new antioxidants. nih.gov This approach could be used to design novel compounds based on the this compound scaffold with desired biological activities.
Machine learning (ML) and artificial intelligence (AI) are rapidly transforming drug discovery. nih.govmdpi.com ML models can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds. cam.ac.uk These approaches could be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound and to virtually screen large compound libraries for new derivatives with improved profiles. mdpi.combenthamdirect.com
The application of these advanced computational and data science methodologies will be instrumental in guiding the future research and development of this compound, from hit identification and lead optimization to the prediction of its pharmacokinetic and toxicological properties.
Table 3: Advanced Computational and Data Science Methodologies in Quinoline Research
| Methodology | Description | Application to Quinoline Derivatives | Potential for this compound |
| Molecular Docking | Predicts the binding orientation of a ligand to a protein target. | Investigated binding modes of quinoline derivatives as HIV reverse transcriptase inhibitors and MCHR1 antagonists. mdpi.comresearchgate.net | Identify potential protein targets and elucidate the binding interactions of this compound. |
| 3D-QSAR | Relates the 3D structure of compounds to their biological activity. | Developed models to understand the structure-activity relationships of quinoline-based telomerase inhibitors. nih.gov | Guide the design of novel this compound analogues with improved therapeutic activity. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study the stability of ligand-protein complexes. | Assessed the stability of complexes between quinoline derivatives and SARS-CoV-2 protease and various kinases. nih.govmdpi.com | Validate docking results and provide a dynamic understanding of the interaction between this compound and its targets. |
| Pharmacophore Modeling | Identifies the essential 3D features of a molecule required for its biological activity. | Guided the discovery of novel antioxidant quinoline-3-carbohydrazide derivatives. nih.gov | Design new compounds based on the this compound scaffold with specific biological activities. |
| Machine Learning (ML) / AI | Uses algorithms to learn from data and make predictions. | Predicted ADMET properties and screened for novel bioactive compounds. mdpi.combenthamdirect.comcam.ac.uk | Predict the pharmacokinetic and toxicological profile of this compound and its derivatives; accelerate the discovery of new therapeutic applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
